molecular formula C17H11F2N5OS B2407452 N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide CAS No. 454458-56-1

N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide

Cat. No.: B2407452
CAS No.: 454458-56-1
M. Wt: 371.37
InChI Key: KEAHVNOLEKERAC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the triazine ring, and finally the attachment of the difluorophenyl and acetamide groups. Common reagents used in these reactions include halogenated compounds, amines, and sulfur-containing reagents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve the conversion of nitro groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide include other heterocyclic compounds with similar structural features, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5OS/c18-9-5-6-13(11(19)7-9)20-14(25)8-26-17-22-16-15(23-24-17)10-3-1-2-4-12(10)21-16/h1-7H,8H2,(H,20,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAHVNOLEKERAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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